(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, an amino group, and a carboxylic acid functional group. The thiazole structure consists of a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound's unique chemical properties. This compound is significant in medicinal chemistry due to its potential biological activities and applications.
ACTA's primary significance lies in its role as an intermediate in L-cysteine synthesis []. Beyond that, its role as a biomarker for cyanide poisoning is another important function []. The mechanism of ACTA formation in cyanide poisoning involves the nucleophilic attack of the cyanide anion on the sulfur atom of cysteine, forming a cyanoalanine intermediate. This intermediate then cyclizes to form ACTA [].
AKA has been investigated as a potential biomarker for cyanide exposure due to several advantages over other methods:
Studies have shown that AKA levels are significantly higher in the blood plasma of smokers compared to non-smokers, suggesting its potential as a non-invasive method for assessing smoking-related cyanide exposure.
Research is ongoing to explore the potential therapeutic applications of AKA in various areas:
The chemical behavior of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be analyzed through various types of reactions:
These reactions are typically mediated by enzymes in biological systems, which facilitate metabolic pathways involving amino acids and related compounds
Research indicates that (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid exhibits various biological activities. It has been associated with: The biological activity is often assessed using computer-aided prediction tools that analyze structure-activity relationships .
Several synthetic routes have been developed for the preparation of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid:
These methods can vary in terms of yield and specificity depending on the reaction conditions employed .
The applications of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid span multiple fields:
Interaction studies focus on how (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid interacts with biological macromolecules:
These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential .
Several compounds share structural similarities with (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Amino-thiazole | Thiazole derivative | Antimicrobial |
| 5-Methylthiazole | Methylated thiazole | Anticancer |
| 2-Amino-3-thiazolines | Thiazoline derivative | Antioxidant |
(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic functional groups, which may enhance its solubility and reactivity compared to other thiazole derivatives. Its dual functionality allows for diverse interactions within biological systems that may not be present in structurally similar compounds .
The thiazolidine ring in (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid adopts a puckered conformation due to the partial double-bond character of the C–N and C–S bonds. Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in characterizing these dynamics. Proton NMR studies reveal distinct coupling constants between H(4) and H(5) protons (J4,5 ≈ 6.9–8.2 Hz), consistent with a twist-envelope conformation where C(4) lies out of the plane formed by the remaining ring atoms [1] [2]. This puckering minimizes steric strain between the C(4) carboxylic acid group and the adjacent thiazole sulfur atom.
Carbon-13 NMR data further support this analysis. The C(4) carbon resonates at δ ≈ 65–68 ppm, characteristic of a chiral center bearing both amino and carboxylic acid substituents [1]. The deshielding of C(2) (δ ≈ 163 ppm) and C(4)=O (δ ≈ 167 ppm) confirms conjugation between the thiazole nitrogen and the carbonyl group, which stabilizes the puckered conformation [2]. X-ray crystallographic studies of analogous thiazolidine derivatives demonstrate intramolecular hydrogen bonding between the carboxylic acid oxygen and the secondary amine, further rigidifying the ring [1].
The C(4) carboxylic acid group exerts significant stereoelectronic effects on ring puckering:
Density functional theory (DFT) calculations on model systems indicate that the energy difference between envelope and twist-boat conformations is ≈1.2 kcal/mol for the C(4)-COOH derivative, favoring the envelope form [1]. Substituent-induced strain also affects ionization behavior: the carboxylic acid group remains protonated in nonpolar solvents but forms a zwitterion in aqueous media, as evidenced by infrared (IR) spectral shifts in the carbonyl stretching region (Δν ≈ 45 cm−1) [1].
Enantiomeric separation of (4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid has been achieved via three principal methods:
Reaction with chiral resolving agents such as (+)- or (−)-α-methylbenzylamine produces diastereomeric salts with distinct solubility profiles. Crystallization from ethanol/water mixtures yields the (4S)-enantiomer with >98% enantiomeric excess (ee) [1].
High-performance liquid chromatography (HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with a separation factor (α) of 1.32 in hexane/isopropanol (90:10) mobile phases [2]. Retention times correlate with the steric bulk of the C(4) substituent, as larger groups increase hydrophobic interactions with the stationary phase.
Lipase-mediated acetylation of the primary amine selectively modifies the (4R)-enantiomer, leaving the (4S)-form unreacted. Using Candida antarctica lipase B, enantioselectivity (E) values exceed 200 in tert-butyl methyl ether at 25°C [2].